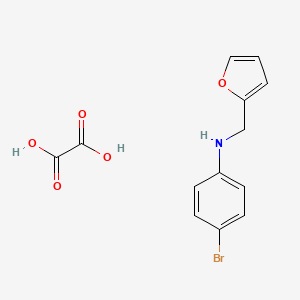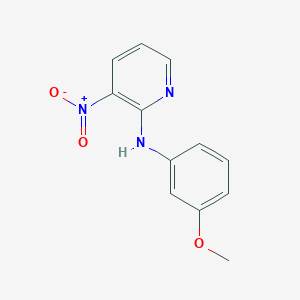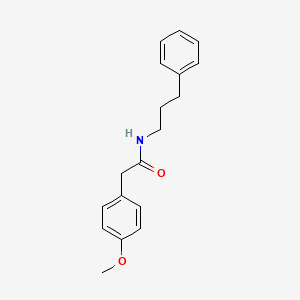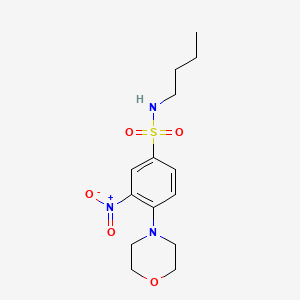
N-(3,5-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide includes a 3,5-dimethylphenyl group and a 2-methoxyethyl group, which may impart unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2-methoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or ethyl moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: Research may explore the compound’s potential as a therapeutic agent, particularly if it exhibits pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: The compound may find applications in the development of new materials, such as polymers, coatings, or adhesives, due to its chemical properties.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
N-(3,5-dimethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-(3,5-dimethylphenyl)-N’-(2-ethoxyethyl)ethanediamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)propanediamide: Similar structure but with a propanediamide backbone instead of an ethanediamide backbone.
Uniqueness
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide is unique due to the presence of both the 3,5-dimethylphenyl and 2-methoxyethyl groups. These groups may impart distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making the compound valuable for specific applications.
属性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-6-10(2)8-11(7-9)15-13(17)12(16)14-4-5-18-3/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULECDSSYXSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)

![N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5103660.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B5103691.png)
![Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
